2,3-Dichloropropyl acrylate

Thermogravimetric analysis Thermal stability Flame retardant polymer

2,3-Dichloropropyl acrylate (DCPA; CAS 24910-84-7; EINECS 246-527-1) is a difunctional halogenated acrylic ester monomer with molecular formula C₆H₈Cl₂O₂ and a molecular weight of 183.03 g·mol⁻¹. The monomer is a clear, colorless liquid with a computed boiling point of 247.1 °C at 760 mmHg, a density of 1.225 g·cm⁻³, and a vapor pressure of 0.0262 mmHg at 25 °C.

Molecular Formula C6H8Cl2O2
Molecular Weight 183.03 g/mol
CAS No. 24910-84-7
Cat. No. B15343610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloropropyl acrylate
CAS24910-84-7
Molecular FormulaC6H8Cl2O2
Molecular Weight183.03 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC(CCl)Cl
InChIInChI=1S/C6H8Cl2O2/c1-2-6(9)10-4-5(8)3-7/h2,5H,1,3-4H2
InChIKeyVNBVMEJAPNHJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloropropyl Acrylate (CAS 24910-84-7): Core Physicochemical and Regulatory Identity for Industrial Monomer Procurement


2,3-Dichloropropyl acrylate (DCPA; CAS 24910-84-7; EINECS 246-527-1) is a difunctional halogenated acrylic ester monomer with molecular formula C₆H₈Cl₂O₂ and a molecular weight of 183.03 g·mol⁻¹ . The monomer is a clear, colorless liquid with a computed boiling point of 247.1 °C at 760 mmHg, a density of 1.225 g·cm⁻³, and a vapor pressure of 0.0262 mmHg at 25 °C . Its structure features an acrylate polymerizable group and two chlorine atoms on the propyl ester side chain, yielding a theoretical chlorine content of 38.7% (w/w), which is the basis for its inherent flame retardancy and differentiated performance in electronic coating applications [1]. The monomer is listed in the EINECS inventory and is commercially available at purities of ≥95% and ≥99% from multiple global suppliers .

Halogenated acrylate monomer with dual chlorine substitution for reported intrinsic flame retardancy
UV-curable building block suitable for thin, transparent coatings and photoresist formulations
Sub-ambient glass transition enables room-temperature flexibility in cured films

Why 2,3-Dichloropropyl Acrylate Cannot Be Replaced by Generic Alkyl Acrylates or Its Brominated Analog


2,3-Dichloropropyl acrylate (DCPA) occupies a distinct performance niche that precludes simple interchange with non-halogenated alkyl acrylates or its brominated congener. Non-halogenated acrylates such as ethyl acrylate and butyl acrylate lack intrinsic flame retardancy and require additive loading, which compromises transparency, mechanical integrity, and long-term electrical stability [1]. The brominated analog 2,3-dibromopropyl acrylate (DBPA, CAS 19660-16-3) initially appears equivalent but exhibits a 50 °C lower thermal degradation onset and catastrophic insulation resistance failure under humid aging conditions that DCPA withstands [2]. Furthermore, poly(DCPA) demonstrates a glass transition temperature of 6 °C versus 18 °C for poly(DBPA), conferring greater inherent flexibility at ambient temperature without plasticizer addition [2]. These three dimensions—thermal stability, hydrolytic/electrical endurance, and low-temperature flexibility—are simultaneously satisfied only by DCPA within the halogenated acrylate monomer class, making generic substitution technically invalid for applications requiring all three properties concurrently [2].

Brominated analog (DBPA) may shift process window

DBPA polymer may exhibit a stiffer response and lower thermal degradation onset, potentially narrowing solder-reflow tolerance compared to DCPA.

Mono-chlorinated acrylates lack equivalent halogen density

A single chlorine substituent may not provide the same level of intrinsic flame retardancy without additive loading, altering coating transparency and mechanical integrity.

Non-halogenated acrylates demand high additive loading

Ethyl or n-butyl acrylate-based formulations typically require 15–40 wt% additive flame retardants, which can compromise electrical insulation and long-term reliability.

Quantitative Differentiation Evidence for 2,3-Dichloropropyl Acrylate Versus Closest Analogs and Alternatives


Thermal Degradation Onset: DCPA Polymer Outperforms Brominated Analog by 50 °C

In a direct head-to-head comparison under identical TGA conditions (N₂ atmosphere, 5 °C·min⁻¹ heating rate), poly(2,3-dichloropropyl acrylate) [P(DCPA)] exhibits a thermal degradation onset at 300 °C, whereas poly(2,3-dibromopropyl acrylate) [P(DBPA)] begins rapid weight loss at 250 °C [1]. The 50 °C higher degradation temperature is attributed to the greater C–Cl bond dissociation energy relative to C–Br, providing a wider thermal processing window for P(DCPA)-based formulations [1]. P(DCPA) additionally shows less than 1% weight loss between 150 °C and 300 °C, indicating negligible volatile content [1].

Thermal onset
Head-to-head
Poly(DCPA) degrades ~50 °C higher than poly(DBPA): 300 °C vs 250 °C (TGA, N₂, 5 °C/min).
Supports a wider processing window for soldering operations.
Patented evidence; M_w of poly(DCPA) = 5.23×10⁵.
Thermogravimetric analysis Thermal stability Flame retardant polymer Electronic covercoat

Insulation Resistance Under Accelerated Humidity Aging: DCPA Maintains >10¹⁰ Ω While DBPA Fails

Under continuous 100 V bias at 50 °C and 80% relative humidity, the DCPA-based covercoat formulation maintained an insulation resistance of 2.9 × 10¹⁰ Ω after 79 days, nearly two orders of magnitude higher than the DBPA formulation, which had dropped to 3.9 × 10⁸ Ω [1]. Under the more severe condition of 100 °C and 95% RH, the DBPA formulation failed (defined as a drop of one order of magnitude within 100 hours) within 90 hours, whereas the DCPA formulation exhibited a drop of less than a factor of 1.5 over the same period and retained 2.1 × 10⁷ Ω after 187 hours and 1.3 × 10⁷ Ω after 356 hours [1]. The DCPA formulation also outperformed the commercial GFR covercoat, which dropped an order of magnitude after 163 hours [1].

Insulation resistance
Head-to-head
DCPA/NPGDA maintains 2.9×10¹⁰ Ω after 79 days at 50 °C/80% RH; DBPA/NPGDA drops to 3.9×10⁸ Ω.
May support higher reliability for humid-environment electronics.
Tested under 100 V DC bias; DCPA survives >356 h at 100 °C/95% RH.
Insulation resistance Humidity aging Printed circuit board Electrical reliability

Glass Transition Temperature: P(DCPA) at 6 °C Delivers Greater Ambient Flexibility Than P(DBPA) at 18 °C

The homopolymer of DCPA exhibits a glass transition temperature (Tg) of 6 °C, whereas poly(2,3-dibromopropyl acrylate) [P(DBPA)] has a reported Tg of 18 °C [1]. Both values lie below typical room temperature (20–25 °C), indicating that both polymers are in their rubbery, flexible state under ambient conditions. However, the 12 °C lower Tg of P(DCPA) means it remains flexible to a lower temperature before embrittlement, conferring a measurable advantage for flexible printed circuit applications where bendability at reduced temperatures is required. The Tg difference is consistent with the lower molecular weight per halogen atom in DCPA versus DBPA, reducing interchain cohesive forces [1].

Glass transition
Head-to-head
Poly(DCPA) Tg = 6 °C vs poly(DBPA) Tg = 18 °C (ΔTg 12 °C).
Enables room-temperature flexibility for bendable circuit applications.
Homopolymer data; M_w/M_n ≤ 2.1 for DCPA.
Glass transition temperature Flexible coating Polymer flexibility Low-Tg acrylate

Inherent Flame Retardancy of DCPA Homopolymer Eliminates Need for Halogenated Crosslinker

The DCPA homopolymer is reported to be sufficiently flame retardant that the crosslinking agent need not be non-burning, permitting the use of non-halogenated difunctional acrylates such as neopentyl glycol diacrylate (NPGDA) without compromising flame resistance [1]. In flame exposure testing, crosslinked films of both P(DCPA) and P(DBPA) with NPGDA (approximately 0.015 in. thickness) only charred and did not ignite when a flame was held at the bottom of the sample [1]. This property is attributed to the 38.7% (w/w) chlorine content of DCPA, which provides gas-phase radical quenching during combustion. By contrast, non-halogenated acrylate coatings such as those based on ethyl acrylate or butyl acrylate require the addition of discrete flame-retardant additives that can migrate, leach, or degrade electrical properties over time [2].

Flame retardancy
Class-level
DCPA/NPGDA coating does not ignite upon direct flame contact; charring only. Non‑halogenated acrylates typically need 15–40 wt% additives.
Reactive, non‑migrating flame retardancy may avoid additive-related trade-offs.
Small‑scale open‑flame test, ~0.015 in. film; DCPA and DBPA show equivalent behavior.
Inherent flame retardancy Non-burning crosslinker UL-94 Halogenated acrylate

Suspension Polymerization of DCPA Achieves 85% Yield with Controlled Particle Morphology (170–380 μm)

In a solvent-free biocatalytic transesterification–polymerization sequence, 2,3-dichloropropyl acrylate was synthesized via CALB (Candida antarctica lipase B)-catalyzed transesterification in a packed bed reactor (PBR) and subsequently polymerized by suspension polymerization, yielding poly(dichloropropyl acrylate) particles with diameters between 170 and 380 μm at 85% yield after 18 hours [1]. The biocatalytic monomer synthesis step achieved 50% yield with a productivity of 7.2 μmol·min⁻¹·g⁻¹ in batch mode and 33% yield with 35.8 μmol·min⁻¹·g⁻¹ in the PBR [1]. Traditional acid-catalyzed esterification requires benzene solvent and sulfuric acid catalyst [2]; the biocatalytic route offers a solvent-free alternative with the trade-off of lower single-pass yield but higher selectivity and milder conditions [1].

X‑ray resist
Cross-study
Poly(DCPA) homopolymer: contrast γ = 1.15±10%, sensitivity ~8 mJ/cm² (Pd Lα). Blending with COP reduces sensitivity and contrast.
Provides a high-sensitivity baseline for throughput-critical lithography.
Patent data; resolution ~2 μm for 1-μm films.
Suspension polymerization Polymer bead Biocatalytic synthesis Particle size control

Halogen Content and Bond-Energy Advantage: Chlorine vs. Bromine in DCPA vs. DBPA

2,3-Dichloropropyl acrylate (C₆H₈Cl₂O₂, MW 183.03) contains 38.7% chlorine by weight, whereas 2,3-dibromopropyl acrylate (C₆H₈Br₂O₂, MW 271.94) contains 58.8% bromine by weight . Although the brominated analog has a higher halogen mass fraction, the C–Cl bond dissociation energy (approximately 338 kJ·mol⁻¹) is significantly greater than that of C–Br (approximately 285 kJ·mol⁻¹) [1]. This bond-energy difference is the mechanistic basis for P(DCPA)'s 50 °C higher thermal degradation onset and superior retention of insulation resistance under thermal-humidity stress compared to P(DBPA) [1]. The lower halogen mass fraction of DCPA relative to DBPA is offset by the greater thermal stability of the C–Cl bond, resulting in a more gradual and controlled release of radical-quenching HCl during combustion rather than the earlier, more abrupt HBr release from the brominated system [1].

Halogen content Bond dissociation energy Flame retardant mechanism Structure-property relationship

Evidence-Backed Procurement Scenarios for 2,3-Dichloropropyl Acrylate in High-Reliability Electronic and Specialty Polymer Applications


Flame-Retardant Flexible Covercoats for Printed Circuit Boards (PCBs)

DCPA-based photocurable covercoat formulations, crosslinked with NPGDA at a 4:1 monomer-to-crosslinker ratio, provide inherent flame retardancy without halogenated crosslinkers, maintain insulation resistance above 10¹⁰ Ω after 79 days at 50 °C/80% RH, and withstand soldering temperatures up to 240 °C without degradation, directly supported by TGA onset data (300 °C) and electrical endurance data versus DBPA and GFR [1]. The low Tg (6 °C) of the DCPA homopolymer ensures flexibility even at reduced ambient temperatures, satisfying flexibility requirements for flexible PCB substrates [1].

Chlorine-Containing Acrylic Elastomers and Compatible Polymer Blends

Poly(2,3-dichloro-1-propyl acrylate) is documented to be fully compatible in blends with poly(glycidyl methacrylate-co-ethyl acrylate), as evidenced by density, light transmission, single-Tg behavior, vapor absorption, and NMR relaxation time measurements [2]. This compatibility enables the design of transparent, single-phase elastomeric blends where the DCPA component simultaneously contributes chlorine content for flame retardancy and X-ray opacity without phase separation [2]. Non-halogenated acrylate elastomers lack this intrinsic radiopacity and flame resistance.

Solvent-Free Biocatalytic Monomer Production for Green Chemistry Supply Chains

For manufacturers with sustainability mandates, DCPA can be produced via a CALB-catalyzed transesterification route in solvent-free media, with documented productivity of 35.8 μmol·min⁻¹·g⁻¹ in a packed bed reactor, followed by suspension polymerization yielding 85% polymer beads with controlled 170–380 μm particle size [3]. While the 33–50% monomer yield in the biocatalytic step is lower than traditional acid-catalyzed esterification (which achieves 99.35% purity by GC [1]), the elimination of benzene solvent and sulfuric acid may be advantageous for facilities targeting reduced volatile organic compound (VOC) emissions and hazardous waste minimization [3].

High-Humidity Electrical Insulation Environments

In applications where electrical insulation must be maintained under continuous high-humidity bias (e.g., tropical environment electronics, automotive under-hood sensors), DCPA-based coatings demonstrated insulation resistance retention of 1.3 × 10⁷ Ω after 356 hours at 100 °C/95% RH with 100 V bias, whereas the brominated DBPA analog failed within 90 hours and the commercial GFR benchmark degraded after 163 hours [1]. No cracking or corrosion was observed on DCPA-coated circuits after 356 hours, confirming hydrolytic stability of the chlorinated acrylate backbone under condensing conditions [1].

Application
Selection Property
Validation Focus
Flexible PCB covercoats (flame‑retardant)
Halogen density and thermal stability
Insulation resistance retention under humidity; flexibility after cure
X‑ray lithography resist baseline
Contrast and sensitivity
Throughput vs. resolution trade‑off; blending tolerance
Transparent flame‑retardant coatings/adhesives
Intrinsic, non‑leaching flame retardancy
Optical clarity; mechanical integrity without particulate additives
Reactive precursor for polymer modification
Dual chlorine sites for nucleophilic substitution
Post‑polymerization conversion efficiency; grafting density
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